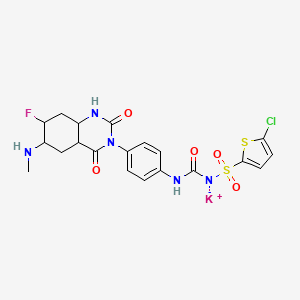
Prt 060128 (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Elinogrel potassium is synthesized through a series of chemical reactions involving the formation of a quinazolinone core, followed by the introduction of various functional groups. The synthesis typically involves the following steps:
- Formation of the quinazolinone core.
- Introduction of the fluorine and methylamino groups.
- Coupling with a thiophene-2-sulfonamide moiety.
- Final conversion to the potassium salt form .
Industrial Production Methods
The industrial production of elinogrel potassium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Oxidation Reactions
Elinogrel potassium undergoes oxidation at specific functional groups, primarily targeting sulfur-containing moieties or aromatic systems.
| Reagent | Conditions | Products Formed | Citations |
|---|---|---|---|
| Hydrogen peroxide | Aqueous, room temp | Sulfoxide/sulfone derivatives | |
| Potassium permanganate | Acidic, elevated pH | Oxidized quinazolinone intermediates |
These reactions modify the sulfonylurea group, potentially altering receptor-binding affinity. The sulfoxide derivatives retain pharmacological activity but exhibit reduced metabolic stability .
Reduction Reactions
Reductive modifications focus on nitro groups or disulfide bonds within the molecule:
| Reagent | Conditions | Products Formed | Citations |
|---|---|---|---|
| Sodium borohydride | Ethanolic, 40–60°C | Amine-functionalized analogs | |
| Lithium aluminum hydride | Anhydrous THF, 0°C | Reduced thioether linkages |
Reduction of the nitro group to an amine enhances water solubility, while thioether reduction may impact structural rigidity.
Substitution Reactions
Nucleophilic substitution occurs at electrophilic sites, such as halogens or activated aromatic positions:
| Nucleophile | Conditions | Products Formed | Citations |
|---|---|---|---|
| Hydroxide ions | Alkaline aqueous | Hydroxylated quinazolinone derivatives | |
| Thiols | Polar aprotic solvent | Thioether-linked conjugates |
Substitution at the sulfonylurea group generates analogs with varied pharmacokinetic profiles. For example, thioether derivatives show prolonged half-lives in preclinical models .
Structural Considerations
Elinogrel potassium’s molecular formula C20H14ClFKN5O5S2 ( ) features:
-
Quinazolinone core : Susceptible to electrophilic substitution.
-
Sulfonylurea group : Reactive toward nucleophiles and oxidizers.
-
Chlorine substituent : Potential site for cross-coupling reactions (not yet documented).
Stability and Reactivity Insights
Wissenschaftliche Forschungsanwendungen
PRT060128, also known as Elinogrel Potassium, is a P2Y12 receptor antagonist that prevents adenosine diphosphate (ADP) from binding to platelet receptors, which impairs ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade . Elinogrel does not require metabolic activation and provides reversible, competitive, intense, and rapid platelet inhibition .
Scientific Research Applications
- Antiplatelet Therapy Elinogrel is a novel oral and intravenous P2Y12 inhibitor . It is used in non-urgent percutaneous coronary intervention (PCI) . Elinogrel likely has a similar mechanism of action to clopidogrel .
Potassium Benefits
- Blood Pressure Reduction Increased potassium intake, whether from supplements or foods, can lower blood pressure in individuals with prehypertension or hypertension . A high potassium intake from food sources may protect against stroke-associated death .
- Recommended Intake An adequate intake (AI) of 4700 mg/day of potassium is recommended for adults, as it can lower blood pressure, especially with high salt intake . A systematic review suggests that increased potassium intake from supplements benefits both systolic and diastolic blood pressure in adults .
Clinical Trial Results
- INNOVATE PCI Study A phase II safety and efficacy study of elinogrel in non-urgent PCI found that it provides reversible, competitive, intense, and rapid platelet inhibition .
- Efficacy of EPO A study on a single high dose of erythropoietin (EPO) after successful PCI for ST-elevation myocardial infarction (STEMI) did not improve left ventricular ejection fraction (LVEF) after six weeks. However, EPO use was associated with fewer major cardiovascular events and a favorable clinical safety profile .
Wirkmechanismus
Elinogrel potassium exerts its effects by specifically and reversibly binding to the P2Y12 receptor on platelets. This binding prevents the interaction of adenosine diphosphate (ADP) with its receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. This inhibition is a crucial step in the coagulation cascade, leading to reduced platelet aggregation and thrombus formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Elinogrel potassium is similar to other P2Y12 receptor antagonists such as:
Clopidogrel: A widely used antiplatelet drug with a similar mechanism of action but different pharmacokinetic properties.
Ticagrelor: Another P2Y12 receptor antagonist that acts faster and has a shorter duration of action compared to elinogrel potassium
Uniqueness
Elinogrel potassium is unique due to its reversible and competitive binding to the P2Y12 receptor, as well as its oral and intravenous availability. Unlike clopidogrel, elinogrel potassium is not a prodrug and is pharmacologically active in its administered form .
Eigenschaften
Molekularformel |
C20H20ClFKN5O5S2 |
|---|---|
Molekulargewicht |
568.1 g/mol |
IUPAC-Name |
potassium;(5-chlorothiophen-2-yl)sulfonyl-[[4-[7-fluoro-6-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]carbamoyl]azanide |
InChI |
InChI=1S/C20H21ClFN5O5S2.K/c1-23-15-8-12-14(9-13(15)22)25-20(30)27(18(12)28)11-4-2-10(3-5-11)24-19(29)26-34(31,32)17-7-6-16(21)33-17;/h2-7,12-15,23H,8-9H2,1H3,(H3,24,25,26,29,30);/q;+1/p-1 |
InChI-Schlüssel |
QTAKELQYFWTLOA-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1CC2C(CC1F)NC(=O)N(C2=O)C3=CC=C(C=C3)NC(=O)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















